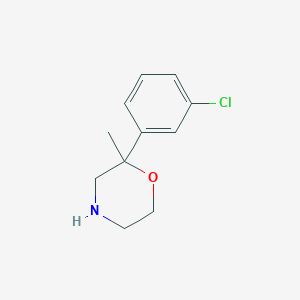

2-(3-Chlorophenyl)-2-methylmorpholine

Description

The Morpholine (B109124) Heterocycle as a Privileged Pharmacophore in Contemporary Drug Discovery

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as a "privileged pharmacophore" in modern drug discovery. nih.govresearchgate.netjchemrev.com This designation stems from its frequent appearance in a diverse array of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nih.govsci-hub.seresearchgate.net The utility of the morpholine moiety can be attributed to several key factors. Its presence can enhance the potency of a molecule through favorable interactions with biological targets and can also improve a compound's pharmacokinetic profile, including aspects like solubility and metabolic stability. nih.govresearchgate.netnih.gov

The versatility of the morpholine scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with a broad spectrum of pharmacological activities. researchgate.netontosight.aiontosight.ai These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netontosight.ai The ability of the morpholine ring to act as a versatile building block, combined with its favorable physicochemical properties, makes it a valuable tool for medicinal chemists in the design and development of novel therapeutic agents. nih.govsci-hub.seresearchgate.net

Table 1: Selected Biological Activities of Morpholine-Containing Compounds

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antihyperlipidemic | Metabolic Disorders |

Historical and Current Research Perspectives on Phenylmorpholine Analogs in Neuropharmacology

The exploration of phenylmorpholine analogs in neuropharmacology has a rich history, with significant research efforts dating back to the mid-20th century. nih.gov A key historical compound in this class is phenmetrazine, a stimulant drug first synthesized in 1952 that was originally used as an appetite suppressant. wikipedia.orgdbpedia.orgbionity.com Phenmetrazine and its analogs, which are chemically substituted amphetamines containing a morpholine ring, have been the subject of extensive study due to their effects on the central nervous system. wikipedia.orgdrugbank.comwikipedia.org These compounds primarily act as monoamine releasing agents, affecting the levels of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862). drugbank.comnih.gov

Over the years, numerous derivatives of phenmetrazine have been synthesized and evaluated, leading to a deeper understanding of their structure-activity relationships. wikipedia.orgnih.gov For instance, phendimetrazine, a prodrug of phenmetrazine, was also introduced as an anorectic. wikipedia.orgdbpedia.org Another related compound, G-130 (2-phenyl-5,5-dimethyltetrahydro-1,4-oxazine), has been studied for its stimulant and anorectic effects. wikipedia.org

Current research continues to explore the therapeutic potential of phenylmorpholine analogs. wikipedia.orggoogle.com The focus has expanded to include the development of compounds with more selective actions on specific monoamine transporters, aiming to identify novel candidates for conditions such as ADHD and other neurological disorders. wikipedia.orggoogle.com The ongoing investigation into these analogs underscores the continued interest in this chemical class for its potential to yield new and improved neuropharmacological agents. nih.gov

Table 2: Key Phenylmorpholine Analogs and Their Primary Historical Use

| Compound | Primary Historical Use |

| Phenmetrazine | Appetite suppressant |

| Phendimetrazine | Appetite suppressant |

| G-130 | Investigational anorectic/stimulant |

Rationale for Focused Academic Inquiry into 2-(3-Chlorophenyl)-2-methylmorpholine and its Structurally Related Congeners

The focused academic inquiry into this compound and its structurally related congeners is driven by the desire to systematically explore the structure-activity relationships (SAR) within the broader class of phenylmorpholine analogs. nih.govnih.govresearchgate.net By introducing specific substitutions on the phenyl ring and the morpholine scaffold, researchers can probe how these molecular modifications influence the compound's pharmacological properties. The placement of a chlorine atom at the 3-position of the phenyl ring, as seen in this compound, is a strategic choice to investigate the effects of an electron-withdrawing group at this position on receptor binding and functional activity. mdpi.commdpi.com

The synthesis of such analogs allows for a detailed examination of their effects on monoamine transporters, which are key targets in the treatment of various neurological and psychiatric disorders. nih.govljmu.ac.uk Research into compounds like 3-fluorophenmetrazine (B1651833) (3-FPM) has demonstrated that substitutions on the phenyl ring can significantly alter the potency and selectivity of these molecules as monoamine releasers. ljmu.ac.uk The study of this compound and its related compounds, therefore, contributes to a more comprehensive understanding of the chemical features that govern the neuropharmacological profile of phenylmorpholine derivatives. This knowledge is crucial for the rational design of novel compounds with potentially improved therapeutic properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-methylmorpholine |

InChI |

InChI=1S/C11H14ClNO/c1-11(8-13-5-6-14-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 |

InChI Key |

YBSAVMKBIMEBCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCO1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 3 Chlorophenyl 2 Methylmorpholine and Its Analogs

Strategic Approaches to Morpholine (B109124) Ring Construction

The construction of the morpholine ring with specific substitution patterns, particularly at the C-2 position, requires sophisticated synthetic strategies. These approaches often begin from readily available chiral precursors like amino acids or amino alcohols to build a matrix of diverse substituted morpholines that vary in regiochemistry and stereochemistry. nih.gov

Achieving stereocontrol is a critical aspect of synthesizing biologically active molecules, as the configuration of stereocenters significantly impacts pharmacological activity. uva.es

Diastereoselective Synthesis: Methods have been developed for the diastereoselective synthesis of substituted morpholines. One such strategy involves a base-catalyzed reaction between a tosyl-oxazetidine and an α-formyl carboxylate to yield morpholine hemiaminals. nih.gov The observed diastereoselectivity in these reactions is often governed by the tendency to avoid pseudo A1,3 strain between substituents on the forming ring. nih.gov For instance, the synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols via a palladium-catalyzed carboamination reaction, generating the products as single stereoisomers. nih.gov The relative stereochemistry of these products is consistent with a pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov

The table below summarizes key aspects of selected stereoselective synthetic strategies for morpholine analogs.

| Strategy | Key Reaction | Precursors | Stereochemical Outcome | Reference |

| Diastereoselective Synthesis | Pd-catalyzed carboamination | Enantiopure amino alcohols, aryl bromides | cis-3,5-disubstituted morpholines as single stereoisomers | nih.gov |

| Diastereoselective Synthesis | Base-catalyzed reaction | Tosyl-oxazetidine, α-formyl carboxylates | Diastereoselective formation of morpholine hemiaminals | nih.gov |

| Enantioselective Synthesis | Organocatalytic α-chlorination & cyclization | Aldehydes, amines with embedded nucleophiles | C2-functionalized morpholines (75-98% ee) | nih.gov |

| Enantioselective Synthesis | SN2 ring-opening & cyclization | Activated aziridines, haloalcohols | Substituted nonracemic morpholines in high ee | researchgate.net |

The synthesis of complex pharmaceutical intermediates often involves multi-step reaction sequences that must be optimized to ensure efficiency, sustainability, and safety. nih.gov The development of a synthetic route for a pharmaceutical typically involves several stages, from initial bench-scale synthesis to a fully integrated, continuous manufacturing process. mit.edumit.edu

Key optimization strategies include:

Flow Chemistry: Utilizing continuous flow reactors allows for precise control over reaction parameters like temperature and pressure, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. nih.gov

Solvent Selection: Choosing greener solvents, such as 2-MeTHF, can significantly reduce the environmental impact of a synthesis. nih.gov

For example, a multi-step synthesis can be optimized using an automated system with a Bayesian optimization algorithm to explore reaction conditions and maximize yield with a minimum number of experiments. nih.gov This was demonstrated in a two-step process involving a heterogeneously catalyzed hydrogenation followed by a homogeneous amidation, highlighting the benefits of combining automation and telescoping for pharmaceutical synthesis. nih.gov

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems is crucial for the synthesis of phenylmorpholines and related N-heterocycles. mdpi.com

Homogeneous and Heterogeneous Catalysis:

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions essential for forming the carbon-nitrogen and carbon-carbon bonds in morpholine synthesis. nih.govmdpi.com For instance, Pd-catalyzed carboamination is a key step in forming the morpholine ring from ethanolamine derivatives. nih.gov

Ruthenium Catalysis: Ruthenium catalysts, particularly with chiral ligands like (S,S)-Ts-DPEN, have been used for the enantioselective synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are gaining prominence. A novel class of heterogeneous geminal atom catalysts (GACs), featuring two copper ions held in a polymeric carbon nitride (PCN) support, has been developed for more efficient and selective cross-coupling reactions. sciencedaily.comnewswise.com These catalysts are recoverable, reusable, and have a significantly lower carbon footprint than conventional catalysts. newswise.com

Emerging Catalytic Concepts:

Photocatalysis: The use of inexpensive organic photocatalysts, such as tetraphenylporphyrin (TPP), enables the coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions to provide substituted morpholines. organic-chemistry.org

Chiral Ligand Design: The design of novel chiral ligands is paramount for asymmetric catalysis. For example, pyridine-dihydroisoquinoline (PyDHIQ) ligands have been successfully used in palladium-catalyzed asymmetric reactions to generate highly enantioselective products. editage.comeurekalert.org Creating an optimal steric environment around the metal center is key to achieving high stereocontrol. editage.com

The following table highlights some novel catalytic systems and their applications in the synthesis of morpholines and related heterocycles.

| Catalyst System | Catalyst Type | Reaction | Key Features | Reference |

| Pd2(dba)3/XPhos | Homogeneous Palladium | C-N Cross-Coupling | Synthesis of azaindole nucleus | mdpi.com |

| [(S,S)-Ts-DPEN]Ru | Homogeneous Ruthenium | Asymmetric Transfer Hydrogenation | Enantioselective synthesis of 3-substituted morpholines | organic-chemistry.org |

| Copper GACs on PCN | Heterogeneous Copper | Cross-Coupling | High efficiency, recoverable, sustainable | sciencedaily.comnewswise.com |

| TPP/Lewis Acid | Organic Photocatalyst | Coupling of SLAP reagents and aldehydes | Continuous flow synthesis | organic-chemistry.org |

| Palladium/PyDHIQ Ligand | Homogeneous Palladium | Asymmetric Conjugate Addition | High enantioselectivity for chiral products | editage.com |

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its structure-activity relationship (SAR). nih.gov For 2-(3-Chlorophenyl)-2-methylmorpholine analogs, derivatization focuses on the phenyl moiety and the stereocenters to understand how these features influence biological activity.

Altering the substitution pattern on the phenyl ring is a common strategy in SAR studies. researchgate.net Regioselective functionalization allows for the introduction of various substituents at specific positions to probe interactions with biological targets.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings like the phenyl group in phenylmorpholine derivatives. mdpi.comnih.gov This strategy avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach. nih.gov For example, palladium-catalyzed C-H arylation can introduce new aryl groups at specific positions on a heterocyclic scaffold. mdpi.com

SAR studies on related compounds have shown that the position and nature of substituents on the phenyl ring are critical for activity. For instance, in a series of threo-methylphenidate analogs, the addition of electron-withdrawing groups to the 3' or 4' positions of the phenyl ring led to improved dopamine (B1211576) transporter (DAT) binding affinity, while steric bulk at the 2' position was detrimental. researchgate.net Such findings guide the regioselective functionalization of the 3-chlorophenyl ring in this compound to potentially enhance its biological profile.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules. Therefore, controlling the stereochemistry during the introduction of new substituents is essential for developing potent and selective drug candidates. youtube.com

Two primary strategies are employed to achieve stereochemical control:

Substrate Control: Existing stereocenters within the molecule can direct the stereochemical outcome of a subsequent reaction on another part of the molecule. youtube.com

Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a reaction. Once the desired stereocenter has been created, the auxiliary is removed. youtube.com This method is particularly useful when the substrate itself does not possess the necessary stereochemical information to guide the reaction.

The systematic synthesis of a complete matrix of isomers, varying in both relative and absolute stereochemistry, allows for a thorough investigation of the SAR. nih.gov By preparing and testing all possible stereoisomers of a derivatized analog, medicinal chemists can identify the optimal configuration for biological activity. This approach has been applied to the synthesis of methyl-substituted morpholine acetic acid esters, starting from enantiomerically pure amino acids and amino alcohols to produce a diverse collection of stereochemically defined compounds. nih.gov

Modifications at the Morpholine Nitrogen and Alkyl Positions

Modifications to the morpholine ring of this compound and its analogs, specifically at the nitrogen atom and existing alkyl positions, are crucial for structure-activity relationship (SAR) studies. These changes can significantly influence the compound's biological activity. Synthetic strategies for these modifications primarily involve N-alkylation, N-acylation, and extensions of alkyl chains on the morpholine core.

N-Alkylation and N-Acylation

The secondary amine of the morpholine ring is a common site for modification. Standard synthetic protocols can be employed to introduce a variety of substituents.

N-Alkylation: This is frequently achieved through two main pathways: reaction with alkyl halides or reductive amination.

Reaction with Alkyl Halides: A straightforward method for introducing small alkyl groups. For instance, the N-methylation of an analog, (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine, has been accomplished using methyl iodide in dimethylformamide at elevated temperatures. nih.govcore.ac.uk This direct alkylation provides the corresponding N-methyl derivative.

Reductive Amination: This method is particularly useful for introducing larger or more complex alkyl groups. The reaction involves treating the parent morpholine with an aldehyde or ketone in the presence of a reducing agent. For example, N-ethyl and N-propyl analogs of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine were synthesized via standard reductive alkylation. core.ac.uk The synthesis of the N-ethyl derivative used acetaldehyde, while the N-propyl derivative was formed using propionaldehyde, both with sodium triacetoxyborohydride as the reducing agent in a solvent like dichloroethane. core.ac.uk

The following table summarizes the N-alkylation of a 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine (B1452666) analog.

| Parent Compound | Reagents | N-Substituent | Resulting Compound |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Methyl iodide, Dimethylformamide | Methyl | (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethyl-4-methylmorpholine |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Acetaldehyde, Sodium triacetoxyborohydride | Ethyl | (S,S)-2-(3'-Chlorophenyl)-4-ethyl-3,5,5-trimethylmorpholine |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Propionaldehyde, Sodium triacetoxyborohydride | Propyl | (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethyl-4-propylmorpholine |

N-Acylation: The introduction of an acyl group to the morpholine nitrogen can be performed using various acylating agents, such as acyl chlorides or anhydrides. This modification introduces an amide functionality, which can alter the electronic and steric properties of the molecule. While specific examples for the direct acylation of this compound are not detailed in the provided research, general methodologies for the acylation of organometallics with morpholino-amides are established techniques in organic synthesis. nih.gov

Modifications at Alkyl Positions

Beyond the nitrogen atom, modifications can also be made to the alkyl groups attached to the carbon atoms of the morpholine ring. Research has explored the extension of the C-3 methyl group to create analogs with larger alkyl substituents at this position. nih.govcore.ac.uk

For example, analogs such as (S,S)-2-(3'-Chlorophenyl)-3-ethyl-5,5-dimethylmorpholine have been synthesized. core.ac.uk The synthesis of these compounds involves a multi-step process where the desired alkyl group is incorporated early in the synthetic pathway, prior to the cyclization step that forms the morpholine ring. nih.govcore.ac.uk This approach allows for the creation of a diverse set of analogs with varied steric bulk at the C-3 position, which has been shown to be a key factor in modulating biological activity. core.ac.uk

The table below details analogs with modifications at the C-3 alkyl position.

| Parent Analog Structure | C-3 Substituent | Resulting Compound |

| 2-(3'-Chlorophenyl)-5,5-dimethylmorpholine | Methyl | (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine |

| 2-(3'-Chlorophenyl)-5,5-dimethylmorpholine | Ethyl | (S,S)-2-(3'-Chlorophenyl)-3-ethyl-5,5-dimethylmorpholine |

These synthetic methodologies provide a robust platform for generating a library of this compound analogs with diverse substitutions at the morpholine nitrogen and alkyl positions, enabling detailed exploration of their structure-activity relationships.

Iii. Elucidation of Structure Activity Relationships Sar in Phenylmorpholine Derivatives

Stereochemical Determinants of Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of phenylmorpholine derivatives. nih.gov Many of these compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. e3s-conferences.org These enantiomers can exhibit significant differences in their biological activity, including how they bind to receptors, their potency, and their metabolic pathways. e3s-conferences.orgresearchgate.net

The interaction between a drug and its biological target (like a receptor or enzyme) is highly dependent on the shape of the drug molecule. nih.gov The binding sites of these targets are themselves chiral, creating a specific three-dimensional environment. e3s-conferences.org Consequently, one enantiomer of a chiral drug may fit perfectly into this binding site, leading to a biological response, while its mirror-image enantiomer may bind weakly or not at all. e3s-conferences.org In some cases, the "inactive" enantiomer is not merely inert but can contribute to undesirable side effects or interact with different targets altogether.

For example, in the synthesis of related compounds like 2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, it is noted that the different enantiomers often display significantly varied activities at specific neurotransmitter transporters. wikipedia.org This highlights the general principle that for chiral phenylmorpholine derivatives, considering the molecule as a single entity can be misleading. The two enantiomers should be regarded as distinct chemical substances with potentially very different pharmacological and toxicological profiles. e3s-conferences.org Therefore, enantioselective synthesis—methods that produce a single, desired enantiomer—is a key strategy in the development of such compounds to optimize therapeutic effects and minimize adverse reactions. wikipedia.org

Influence of Aromatic Substitution Patterns on Biological Activity

Substituents on the phenyl ring of the phenylmorpholine scaffold play a pivotal role in modulating the compound's biological activity. The position, size, and electronic properties (whether they are electron-donating or electron-withdrawing) of these substituents can profoundly influence how the molecule interacts with its target.

Halogen atoms (fluorine, chlorine, bromine, iodine) are common substituents in drug design used to alter a molecule's properties. researchgate.net Their inclusion can affect lipophilicity (the ability to cross cell membranes), metabolic stability, and binding affinity. researchgate.netslideshare.net The electronic nature of the halogen—its ability to withdraw electron density from the aromatic ring—is a key factor. etamu.edu

In the context of phenylmorpholine analogs, both the type of halogen and its position on the phenyl ring are crucial. Studies comparing analogs of 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine (B1452666) have shown distinct effects. For instance, replacing the chloro group at the 3-position with a fluoro group resulted in a 3.7-fold increase in potency for inhibiting dopamine (B1211576) (DA) uptake and a 3.2-fold increase for norepinephrine (B1679862) (NE) uptake. barrowneuro.org However, this same substitution led to a 12-fold decrease in potency for inhibiting serotonin (B10506) (5HT) uptake, demonstrating that a seemingly minor change can significantly alter selectivity. barrowneuro.org An analog with a bromo substituent also showed higher potency for DA uptake inhibition compared to the unsubstituted parent compound. nih.gov

The position of the halogen is equally important. Pharmacological evaluations of 2-(fluorophenyl)-3-methylmorpholine isomers revealed that the 3-fluoro substituted version (3-FPM) had a higher potency for inducing DA and NE release than the 4-fluoro substituted version (4-FPM). ljmu.ac.uk This indicates that moving the substituent from the meta (3-position) to the para (4-position) on the phenyl ring alters the interaction with monoamine transporters. These findings underscore that halogen substitution is a nuanced tool in drug design, where both the choice of halogen and its location dictate the resulting pharmacological profile. researchgate.netmdpi.com

Beyond halogens, other substituents can be introduced to the phenyl ring to modify activity. Bulky groups, such as a biphenyl (B1667301) group, can enhance binding by occupying a larger space within the receptor pocket or by introducing additional points of interaction. The synthesis of 2-biphenyl-substituted morpholine (B109124) derivatives has been explored to create more potent antioxidant compounds. nih.gov

Electron-withdrawing groups (EWGs), which pull electron density away from the aromatic ring, can also significantly alter a molecule's properties. mdpi.comnih.gov The effect of an EWG is dependent on its identity and position. For example, studies on other classes of receptor ligands have shown that strong EWGs like a cyano (-CN) group can change the electron density distribution across the phenyl ring, forcing it to adopt a different binding orientation within the target protein compared to less electron-withdrawing substituents. mdpi.com In a series of quinoline (B57606) derivatives, it was found that substitution with electron-donating groups on a 4-N-phenyl ring could enhance antioxidant capabilities. nih.gov While direct SAR data on the effect of various bulky and electron-withdrawing groups on 2-(3-Chlorophenyl)-2-methylmorpholine is specific, the general principles suggest that such modifications would significantly impact its potency and receptor interaction profile by altering its size, shape, and electronic distribution.

Role of Morpholine Ring Substituents in Ligand-Target Interactions

Modifications to the morpholine ring itself provide another avenue for fine-tuning the pharmacological properties of this class of compounds. Substitutions at various carbon positions (C2, C3, C5) and the nitrogen atom (N4) can influence the molecule's conformation, stability, and interaction with biological targets. researchgate.netresearchgate.net

Methyl groups are often used in medicinal chemistry to probe the space of a binding pocket and to block metabolic degradation at a specific position. slideshare.net The subject compound, this compound, features a methyl group at the C2 position, directly adjacent to the phenyl ring. This substitution is critical to its identity and influences the orientation of the phenyl ring relative to the morpholine heterocycle.

Studies on related analogs provide insight into the role of methyl groups at other positions. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholines, the methyl groups at C3 and C5 are integral to the core structure. nih.gov Further modification at the C3 position, such as replacing the methyl with a larger ethyl or propyl group, yielded some of the most potent analogs for dopamine and norepinephrine uptake inhibition. nih.gov This suggests that the space around the C3 position can accommodate larger groups, leading to enhanced activity. In other classes of morpholine-containing compounds, alkyl substitution at the C3 position has been shown to increase anticancer activity. researchgate.net

The nitrogen atom of the morpholine ring is a common site for modification. researchgate.net Attaching different alkyl groups (N-alkylation) can significantly impact a compound's potency and selectivity. In the 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine series, analogs with N-ethyl and N-propyl groups were found to be more potent dopamine and norepinephrine uptake inhibitors than the parent compound with a simple N-H. nih.gov This indicates that larger alkyl groups on the nitrogen are favorable for binding to these transporters. Other examples include 2-phenyl-4-ethyl-morpholine and 2-o-tolyl-4-methyl-morpholine, which have been investigated for therapeutic use. google.com

Conformational Analysis and its Correlation with Bioactivity

The morpholine ring, a six-membered heterocycle, typically adopts a chair conformation, which is energetically more favorable than boat or twist-boat conformations. In a substituted phenylmorpholine derivative such as this compound, the substituents on the ring can occupy either axial or equatorial positions. The interplay between these conformational possibilities and the resulting biological activity is a key area of investigation in medicinal chemistry.

The orientation of the phenyl and methyl groups at the C2 position of the morpholine ring is of particular importance. These substituents can be positioned either axially, projecting roughly parallel to the axis of the ring, or equatorially, pointing away from the ring's center. The relative stability of these conformers is determined by a variety of steric and electronic factors. Generally, bulkier substituents tend to favor the equatorial position to minimize steric hindrance with other atoms on the ring. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com

The biological activity of phenylmorpholine derivatives is often highly dependent on the specific conformation adopted by the molecule upon binding to its biological target. The precise spatial relationship between the phenyl ring, the morpholine nitrogen, and other substituents is crucial for optimal receptor interaction.

Research Findings on Conformational Preferences and Bioactivity:

Chair Conformation Dominance: Spectroscopic and computational studies have shown that the chair conformation is the most stable for the morpholine ring. nih.govacs.org This is due to the minimization of torsional and steric strain compared to other possible conformations like the boat or twist-boat forms. For this compound, it is highly probable that the morpholine ring exists predominantly in a chair conformation.

Axial vs. Equatorial Substituent Effects: The biological activity of stereoisomers can vary significantly, which is often attributed to their different conformational preferences. nih.gov In the case of 2,2-disubstituted morpholines, the relative orientation of the two substituents (axial/equatorial vs. equatorial/axial) can profoundly impact how the molecule fits into a receptor's binding pocket. While there is a general preference for bulky groups to occupy the equatorial position to reduce steric strain, the specific interactions with a biological target can sometimes favor a higher-energy conformation where a bulky group is in an axial orientation.

Methods for Conformational Analysis: The determination of molecular conformation is typically achieved through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. The magnitude of coupling constants between protons on the morpholine ring can provide information about the dihedral angles between them, which in turn helps to deduce the ring's conformation and the axial or equatorial orientation of substituents. arizona.edunih.govorganicchemistrydata.orgmdpi.com

Computational Modeling: Molecular mechanics and quantum chemical calculations are used to predict the relative energies of different conformers and to model the interaction of these conformers with biological targets. These methods can help to rationalize observed structure-activity relationships and to predict the activity of new derivatives.

Interactive Data Table: General Conformational Energy Differences in Substituted Six-Membered Rings

The following table provides illustrative data on the conformational energy (A-value), which is the difference in Gibbs free energy between the axial and equatorial conformers for various substituents on a cyclohexane (B81311) ring. While not specific to the morpholine ring in this compound, these values offer a general understanding of the steric preferences of different functional groups. A positive A-value indicates a preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.74 |

| -Cl (Chloro) | 0.53 |

| -C₆H₅ (Phenyl) | 2.87 |

This table is for illustrative purposes and the values are for monosubstituted cyclohexanes. The conformational energies in a disubstituted morpholine ring will be influenced by the presence of both substituents and the heteroatoms.

V. Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine molecular geometries, electronic properties, and vibrational frequencies. DFT calculations for 2-(3-Chlorophenyl)-2-methylmorpholine would provide a foundational understanding of its intrinsic chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Conformational analysis, a systematic study of the different spatial arrangements of a molecule (conformers) and their respective energies, is crucial for understanding its physical and biological properties.

DFT calculations can be used to perform a potential energy surface scan for the rotatable bonds in this compound to identify all possible low-energy conformers. bohrium.com For each conformer, a full geometry optimization would be carried out to find the local energy minimum. The results would include precise data on bond lengths, bond angles, and dihedral angles. The conformer with the absolute lowest energy is considered the ground-state structure. This analysis is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table represents the type of data that would be generated from a DFT geometry optimization for this compound. The values are hypothetical.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.75 Å |

| C-N (morpholine) | 1.47 Å | |

| C-O (morpholine) | 1.43 Å | |

| C-C (phenyl-morpholine) | 1.52 Å | |

| Bond Angle | C-N-C (morpholine) | 110.5° |

| C-O-C (morpholine) | 111.0° | |

| Cl-C-C (phenyl) | 119.8° | |

| Dihedral Angle | C-C-C-N (phenyl-morpholine) | 45.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in describing chemical reactivity and electronic transitions. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. acadpubl.eu A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized, indicating the likely sites for nucleophilic and electrophilic attack. For instance, studies on similar heterocyclic compounds show that HOMO density is often localized on electron-rich aromatic rings, while LUMO density may be distributed across electron-withdrawing groups or other parts of the molecule. acadpubl.eu

Table 2: Predicted FMO Properties and Global Reactivity Descriptors This table shows typical parameters derived from FMO analysis. Values are illustrative for this compound.

| Parameter | Symbol | Formula | Predicted Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness | S | 1/(2η) | 0.188 eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 2.79 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack), and green represents neutral or near-zero potential. acadpubl.euchemrxiv.org

An MEP map of this compound would likely show negative potential (red) around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the chlorine atom, highlighting these as sites for potential hydrogen bonding or electrophilic interactions. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the morpholine ring, indicating their role as hydrogen bond donors.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and molecular recognition processes of a compound. nih.govmdpi.com NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in real space.

For this compound, NCI analysis would identify and map the regions of non-covalent interactions both within the molecule (intramolecular) and between molecules (intermolecular). This would be particularly useful for understanding how the molecule might self-assemble in a solid state or interact with a biological receptor. The analysis would confirm the presence of hydrogen bonds, such as an N-H···O interaction between two molecules, and potentially weak C-H···π interactions involving the chlorophenyl ring. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It interprets the complex molecular wavefunction in terms of localized electron-pair "bonding" units (Lewis structures) and analyzes deviations from this idealized picture. materialsciencejournal.orgresearchgate.net A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of intramolecular charge transfer (ICT) and hyperconjugation. periodicodimineralogia.it

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interaction.

A molecular docking simulation of this compound would require a specific biological target (e.g., a receptor or enzyme). The simulation would place the ligand into the binding site of the target and calculate the binding affinity or docking score, which is an estimate of the binding free energy. semanticscholar.org The results would provide a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. mdpi.comresearchgate.net This information is critical for understanding the compound's potential mechanism of action and for designing more potent and selective analogs.

Table 3: Example of Molecular Docking Results This table illustrates a hypothetical docking result for this compound with a target protein.

| Parameter | Value/Residues |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | |

| Hydrogen Bonds | Ser-120, Asn-155 |

| Hydrophobic Interactions | Leu-80, Val-101, Phe-250, Trp-275 |

| Pi-Pi Stacking | Phe-250 |

| Inhibitor Constant (Ki, predicted) | 1.2 µM |

Based on a comprehensive search of available scientific literature, specific advanced computational chemistry and molecular modeling studies focusing solely on the compound This compound are not publicly available. Research detailing this compound's binding modes, use in virtual screening, molecular dynamics simulations, or its inclusion in QSAR modeling could not be located.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested sections and subsections as outlined. The information required to generate scientifically accurate content for the following topics concerning "this compound" is absent from the accessible scientific domain:

Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatic Analysis of Chemical Space

This lack of information may be due to the compound being a novel research chemical with unpublished data, proprietary in nature, or simply not having been the subject of the specific computational studies requested.

Vi. Analytical Characterization Methodologies for Research Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(3-Chlorophenyl)-2-methylmorpholine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the morpholine (B109124) ring, and the 3-chlorophenyl substituent. The integration of these signals would correspond to the number of protons in each unique environment, while their chemical shifts (δ, measured in ppm) would be indicative of their electronic surroundings. For instance, the aromatic protons on the chlorophenyl ring would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring current. The protons on the morpholine ring would exhibit more complex splitting patterns (coupling) due to their proximity to each other, providing valuable data on their connectivity and spatial relationships.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying the quaternary carbon at the C2 position of the morpholine ring, which is directly attached to both the methyl and the 3-chlorophenyl groups.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish definitive correlations. A COSY experiment would reveal ¹H-¹H coupling networks, confirming the connectivity within the morpholine ring, while an HSQC experiment would correlate each proton signal with its directly attached carbon atom. These methods are instrumental in assigning every signal in the ¹H and ¹³C spectra accurately. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons, offering critical insights into the molecule's preferred conformation and the relative stereochemistry of the substituents at the C2 chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 1.5 - 1.7 | Singlet (s) |

| Morpholine (CH₂) | 2.5 - 4.0 | Multiplets (m) |

| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplets (m) |

| Amine (NH) | 1.8 - 2.5 | Broad Singlet (br s) |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₁₁H₁₄ClNO, the expected monoisotopic mass is approximately 211.076 g/mol .

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected formula of C₁₁H₁₄ClNO. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) would be approximately 3:1.

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions. The subsequent fragmentation of the molecular ion provides a unique fingerprint that can further corroborate the proposed structure. Expected fragmentation pathways for this compound might include the loss of the methyl group or cleavage of the morpholine ring. Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the key functional groups and their connectivity. When coupled with a separation technique like LC, this method also serves as an excellent tool for assessing the purity of the sample.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₁₁H₁₄ClNO | Defines the elemental makeup. |

| Monoisotopic Mass | 211.07639 g/mol | Precise mass for HRMS confirmation. |

| Nominal Mass | 211 g/mol | Integer mass for standard MS. |

| Isotopic Pattern | M+ peak and M+2 peak in ~3:1 ratio | Confirms the presence of one chlorine atom. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound. The IR and Raman spectra provide complementary information based on the selection rules governing each technique: IR absorption requires a change in the molecule's dipole moment during a vibration, while Raman scattering requires a change in polarizability.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A distinct band in the 3300-3400 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the morpholine ring. C-H stretching vibrations from the alkyl and aromatic portions of the molecule would appear around 2850-3100 cm⁻¹. The presence of the aromatic ring would be further confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage within the morpholine ring would produce a strong, characteristic stretching band, typically in the 1050-1150 cm⁻¹ range. Finally, the C-Cl stretch from the chlorophenyl group would be visible in the fingerprint region, usually between 700-800 cm⁻¹.

Raman spectroscopy would complement this data, often providing stronger signals for the symmetric vibrations of the aromatic ring and the C-C backbone, which might be weak in the IR spectrum. Together, these techniques provide a robust confirmation of the compound's functional group architecture.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For this compound, which possesses a stereocenter at the C2 position, X-ray crystallography is the only method that can definitively establish its R or S configuration.

The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The data allows for the construction of a three-dimensional electron density map, from which the precise position of each atom in the crystal lattice can be determined.

Beyond establishing absolute stereochemistry, a crystal structure reveals the molecule's conformation in the solid state, showing the specific pucker of the morpholine ring (e.g., chair or boat conformation) and the orientation of the 3-chlorophenyl and methyl substituents. It also provides invaluable information on intermolecular interactions, such as hydrogen bonding involving the morpholine N-H group, which dictate how the molecules pack together in the crystal lattice. This detailed structural information is paramount for understanding the compound's physical properties and for structure-based design efforts. While obtaining a crystal structure is dependent on the ability to grow high-quality crystals, its success provides the most comprehensive structural picture possible.

Advanced Chromatographic Separations (e.g., HPLC, UPLC) for Isomer Resolution and Purity Assessment

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of a research compound and for separating isomers. Given that this compound is a chiral compound, it exists as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized HPLC technique used to resolve these enantiomers.

Using a chiral stationary phase (CSP) in an HPLC column, the two enantiomers interact differently with the chiral environment, causing them to travel through the column at different rates and elute as separate peaks. This separation is critical for studying the properties of each individual enantiomer. The development of a successful chiral separation method involves optimizing parameters such as the choice of the chiral column, the mobile phase composition (solvents and additives), flow rate, and temperature.

Beyond chiral separations, reverse-phase HPLC (RP-HPLC) is routinely used to determine the chemical purity of the final compound. In this method, the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. A UV detector is typically used to monitor the column effluent. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, and by comparing it to the areas of any other small peaks (impurities), a quantitative purity value (e.g., >99%) can be assigned. UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC.

Vii. Biotransformation and Metabolic Fate in Preclinical Research Contexts

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nuvisan.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, most notably the Cytochrome P450 (CYP) superfamily. nih.govnihs.go.jp

Methodology: The compound of interest is incubated with a preparation of liver microsomes or a suspension of cryopreserved hepatocytes, along with necessary cofactors like NADPH for CYP-mediated reactions. researchgate.net The concentration of the parent compound is measured at various time points using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From the rate of disappearance of the compound, key pharmacokinetic parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, independent of blood flow and protein binding. nih.gov

Expected Outcomes for Phenylmorpholine Analogs: Studies on phenmetrazine and its derivatives, such as 3-fluorophenmetrazine (B1651833), have been conducted to understand their metabolic profiles. nih.gov While specific data for 2-(3-Chlorophenyl)-2-methylmorpholine is not available, it is anticipated that its metabolic stability would be influenced by the presence of the chlorophenyl and methyl groups. The chlorine atom, an electron-withdrawing group, may influence the rate of aromatic hydroxylation. The methyl group at the 2-position could sterically hinder access to the morpholine (B109124) ring for metabolizing enzymes.

Illustrative Data Table for In Vitro Metabolic Stability:

The following table is a hypothetical representation of potential outcomes for this compound based on general knowledge of drug metabolism and is for illustrative purposes only.

| Biological Matrix | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 30 |

| Liver Microsomes | Rat | 25 | 55 |

| Hepatocytes | Human | 60 | 22 |

| Hepatocytes | Rat | 35 | 40 |

Identification and Characterization of Major Metabolites

Identifying the major metabolites of a new chemical entity is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. This process often involves incubating the parent drug with liver microsomes or hepatocytes and analyzing the resulting mixture for new chemical entities. nih.gov

Common Metabolic Pathways for Phenylmorpholine Derivatives: Based on the metabolism of phenmetrazine and related compounds, several metabolic pathways can be postulated for this compound: nih.gov

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the existing chloro-substituent.

N-Dealkylation: If the nitrogen atom of the morpholine ring is substituted (e.g., with an ethyl or methyl group), N-dealkylation is a probable metabolic route. For the parent compound, this pathway would not be primary unless it is a metabolite of a larger prodrug.

Oxidation of the Morpholine Ring: The carbon atoms of the morpholine ring are susceptible to oxidation, leading to the formation of hydroxylated metabolites or ring-opened products.

Glucuronidation: Phase II metabolism often follows Phase I oxidation, where a glucuronic acid moiety is attached to hydroxylated metabolites to increase their water solubility and facilitate excretion.

Illustrative Table of Potential Metabolites:

This table presents hypothetical metabolites of this compound for illustrative purposes, as specific experimental data is not available.

| Metabolite | Proposed Metabolic Pathway |

| Hydroxy-2-(3-chlorophenyl)-2-methylmorpholine | Aromatic Hydroxylation |

| 2-(3-Chlorophenyl)-2-methylmorpholin-5-ol | C-Hydroxylation on the morpholine ring |

| This compound N-oxide | N-Oxidation |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation (Phase II) |

Computational Prediction of Metabolic Soft Spots

In recent years, in silico or computational models have become valuable tools for predicting the metabolic fate of new chemical entities. nih.govnih.gov These models use algorithms based on known metabolic pathways and the chemical structure of the compound to identify "metabolic soft spots" – atoms or regions of the molecule most likely to undergo metabolism. nih.gov

Methodologies: Various software platforms are available that employ different approaches, including:

Rule-based systems: These use a knowledge base of established biotransformation rules.

Quantum chemical methods: These calculate the reactivity of different parts of the molecule.

Machine learning models: These are trained on large datasets of known drug metabolism to predict the sites of metabolism for new compounds. mdpi.com

Predicted Metabolic Soft Spots for this compound: A computational analysis of this compound would likely identify the following as potential sites of metabolism:

The aromatic ring, particularly positions ortho and para to the morpholine substituent, are susceptible to hydroxylation.

The carbon atoms within the morpholine ring, especially those adjacent to the nitrogen and oxygen atoms, are potential sites for oxidation.

Illustrative Data Table of Predicted Metabolic Soft Spots:

The following is a hypothetical output from a computational prediction tool and is for illustrative purposes only.

| Rank | Predicted Site of Metabolism | Predicted Metabolic Reaction | Relative Likelihood |

| 1 | Phenyl ring (C4 or C6 position) | Aromatic Hydroxylation | High |

| 2 | Morpholine ring (C5 or C6 position) | Aliphatic Hydroxylation | Medium |

| 3 | Morpholine ring (C3 position) | Aliphatic Hydroxylation | Low |

Impact of Structural Modifications on Metabolic Clearance

Understanding the relationship between a compound's structure and its metabolic stability is a cornerstone of medicinal chemistry. By making strategic structural modifications, chemists can modulate the metabolic clearance of a drug candidate to achieve a more desirable pharmacokinetic profile.

Strategies to Modulate Metabolic Clearance:

Blocking Metabolic Hotspots: Introducing a metabolically stable group, such as a fluorine atom, at a known site of metabolism can block oxidation at that position and slow down clearance. For example, the introduction of a fluorine atom in 3-fluorophenmetrazine alters its metabolic profile compared to phenmetrazine. nih.gov

Altering Lipophilicity: Generally, more lipophilic compounds are more readily metabolized by CYP enzymes. Modifying the structure to decrease lipophilicity can reduce metabolic clearance.

Introducing Steric Hindrance: Adding bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes, thereby slowing metabolism. The methyl group at the 2-position of the target compound may already serve this purpose to some extent.

Illustrative Table of Structure-Metabolism Relationships:

This table provides hypothetical examples of how structural modifications to the this compound scaffold could impact metabolic clearance. This is for illustrative purposes only.

| Structural Modification | Rationale | Predicted Impact on Metabolic Clearance |

| Addition of a second chloro group to the phenyl ring | Increase lipophilicity and potentially introduce new sites for metabolism | Increase |

| Replacement of the 3-chloro group with a 3-fluoro group | Block a potential site of metabolism with a more stable atom | Decrease |

| N-methylation of the morpholine ring | Introduce a new site for N-demethylation | Increase |

| Introduction of a gem-dimethyl group on the morpholine ring | Increase steric hindrance around the ring | Decrease |

Viii. Translational Research Applications and Future Perspectives

Design and Development of Molecular Probes for Neurotransmitter Systems

The development of molecular probes is essential for visualizing and quantifying biological processes in living systems, particularly in the brain. nih.gov Compounds that bind with high affinity and selectivity to specific targets, such as neurotransmitter transporters, are ideal candidates for modification into imaging agents. The 2-phenylmorpholine (B1329631) scaffold, the parent structure of 2-(3-Chlorophenyl)-2-methylmorpholine, is known to interact potently with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgnih.gov

By incorporating a radionuclide (e.g., ¹¹C, ¹⁸F for Positron Emission Tomography or ⁹⁹ᵐTc for Single Photon Emission Computed Tomography) into the structure of this compound or its high-affinity analogues, it is feasible to design novel molecular probes. nih.gov Such probes would enable the in vivo imaging of DAT and NET density and function. This is particularly valuable for studying the pathophysiology of various neurological and psychiatric conditions, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders, where dysregulation of these transporters is a key feature. nih.govnih.gov The 3-chlorophenyl substitution on the scaffold can be a critical determinant of binding affinity and selectivity, making this compound a promising starting point for probe development.

Lead Optimization Strategies for Potential Therapeutic Applications

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is chemically modified to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. The this compound structure serves as a valuable template for such optimization across several therapeutic areas.

Disorders like depression and addiction are strongly linked to the dysregulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin (B10506). nih.gov Substituted phenylmorpholines are well-established as agents that can modulate the levels of these neurotransmitters, often by inhibiting their reuptake. wikipedia.orgwikipedia.org

Structure-activity relationship (SAR) studies on closely related analogues, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholines, have provided a clear roadmap for optimizing compounds based on the 2-phenylmorpholine scaffold. nih.govbarrowneuro.org These studies demonstrate that modifications to the phenyl ring and the morpholine (B109124) ring can fine-tune a compound's potency and selectivity for different monoamine transporters. For instance, research has shown that the substitution pattern on the phenyl ring is crucial for biological activity, with 3-substituted analogues often showing high potency for dopamine and norepinephrine release or reuptake inhibition. smolecule.com

The table below, derived from research on related 2-(phenyl)-3,5,5-trimethylmorpholine analogues, illustrates how small structural changes can significantly impact inhibitory potency at monoamine transporters. nih.govbarrowneuro.org This provides a strong rationale for the systematic modification of this compound to develop novel candidates for treating depression or as aids for smoking cessation. nih.govbarrowneuro.org

| Compound Analogue (Modification on 2-phenyl-3,5,5-trimethylmorpholine scaffold) | Dopamine (DA) Uptake Inhibition IC₅₀ (nM) | Norepinephrine (NE) Uptake Inhibition IC₅₀ (nM) | Serotonin (5-HT) Uptake Inhibition IC₅₀ (nM) |

| (S,S)-5a (Parent analogue) | 220 | 100 | 390 |

| 5d (N-methyl) | 220 | 100 | 390 |

| 5e (N-ethyl) | 30 | 25 | 2900 |

| 5f (N-propyl) | 49 | 13 | 1500 |

| 5g (3-ethyl) | 23 | 19 | 1800 |

| 5h (3-propyl) | 6.0 | 9 | 300 |

While direct studies on the anticancer activity of this compound are not prominent, the morpholine heterocycle is a well-recognized pharmacophore in modern oncology. bohrium.comresearchgate.net It is a key structural component in several approved and investigational anticancer drugs, where it often enhances potency, selectivity, or pharmacokinetic properties like solubility and metabolic stability. nih.govnih.gov

For example, various synthetic compounds incorporating a morpholine ring, such as morpholine-substituted quinazolines, have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y). nih.govrsc.org The mechanism of action for these compounds often involves the induction of apoptosis. nih.gov This suggests a viable strategy for future research would be to use this compound as a scaffold, combining it with other known anticancer moieties to create hybrid molecules with potential antitumor activity.

The exploration of morpholine derivatives in antiviral research is an emerging field. The morpholine ring is considered a valuable building block in medicinal chemistry due to its favorable physicochemical properties. bohrium.comresearchgate.net Although specific antiviral studies on this compound have not been reported, the broader class of morpholine-containing heterocyclic compounds has been investigated for activity against various viruses. bohrium.com The development of novel antiviral agents is a continuous need, and screening compound libraries containing diverse scaffolds like this compound against viral targets could potentially identify new lead compounds.

The versatility of the morpholine scaffold means it is continually being explored for new therapeutic uses. researchgate.net Derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anti-parasitic effects. researchgate.netresearchgate.net The presence of the morpholine ring can impart improved pharmacokinetic profiles to drug candidates, making it a desirable feature in drug design. nih.gov The specific this compound structure, with its predicted activity on CNS targets, could be explored for other neurological conditions beyond depression and addiction, or its core structure could be used as a starting point for developing agents for entirely different therapeutic areas.

Synergistic Integration of Experimental and Computational Approaches for Drug Discovery

Modern drug discovery relies heavily on the integration of computational modeling and experimental validation to accelerate the identification and optimization of new therapeutic agents. For a scaffold like this compound, this synergy is particularly valuable.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict how structural modifications to the molecule would affect its binding affinity and selectivity for targets like DAT and NET. nih.gov QSAR models can identify the key physicochemical properties of the molecule that are critical for its biological activity, guiding the design of more potent and selective analogues. nih.gov Molecular docking simulations can provide insights into the specific binding interactions between the compound and its target protein at an atomic level, helping to rationalize observed SAR data and propose new modifications to enhance binding.

These in silico predictions can then be used to prioritize the synthesis of the most promising new compounds. This computational-first approach saves significant time and resources compared to traditional methods that rely on synthesizing and testing large numbers of compounds. The newly synthesized analogues are then evaluated in experimental in vitro and in vivo assays to determine their actual biological activity. The experimental results, in turn, are used to refine and improve the computational models, creating an iterative and efficient drug discovery cycle.

Challenges and Opportunities in the Development of Next-Generation Phenylmorpholine Compounds

The development of next-generation compounds derived from the phenylmorpholine scaffold, such as this compound, presents a landscape of significant challenges and promising opportunities. These molecules, primarily known for their action on monoamine transporters, are being explored for various therapeutic applications. The progression from current compounds to future clinical candidates hinges on overcoming hurdles in chemical synthesis and pharmacology while capitalizing on emerging scientific and technological advancements.

Synthetic Challenges and Opportunities

A primary challenge in the synthesis of phenylmorpholine derivatives lies in the precise control of stereochemistry. The biological activity of these compounds is often highly dependent on the specific stereoisomer. For instance, the synthesis of analogues like (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine requires multi-step procedures that can be complex and yield mixtures of diastereomers that are difficult to separate. nih.govbarrowneuro.org Key steps often involve the reduction of keto-hydroxymorpholines followed by cyclization, where achieving the desired thermodynamically stable trans isomer with high optical purity is a significant synthetic obstacle. barrowneuro.org

However, these challenges present opportunities for innovation in synthetic chemistry. The application of advanced methodologies like the Sharpless asymmetric epoxidation has been successfully used to establish specific stereocenters in the synthesis of related phenylmorpholine compounds. nih.gov This technique allows for the enantioselective synthesis of specific enantiomers, which is crucial for developing drugs with improved selectivity and reduced off-target effects. nih.gov Furthermore, the development of novel catalytic systems and diversity-oriented synthesis approaches could enable the efficient generation of large libraries of structurally diverse phenylmorpholine analogues for high-throughput screening. hilarispublisher.com

Pharmacological Hurdles and Future Directions

From a pharmacological standpoint, a major challenge is achieving the desired selectivity and potency for specific monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). researchgate.net Many first-generation compounds exhibit activity at multiple transporters, which can lead to a complex pharmacological profile. The quest for next-generation therapeutics involves fine-tuning the molecular structure to enhance affinity for a single transporter or to design compounds with a specific, desired multi-target profile to achieve synergistic therapeutic effects. researchgate.net

The optimization of pharmacokinetic and pharmacodynamic properties is another critical hurdle. hilarispublisher.com Achieving a desirable balance of metabolic stability, bioavailability, and brain penetration is essential for developing effective central nervous system (CNS) agents. The "dopamine hypothesis" for stimulant abuse, for example, has driven intensive research into DAT inhibitors, but translating high in vitro affinity into in vivo efficacy without undesirable side effects remains a complex task. nih.govmdpi.com

The opportunity lies in leveraging structure-activity relationship (SAR) studies and computational modeling to rationally design new compounds. nih.gov By understanding how specific structural modifications—such as substitutions on the phenyl ring or alterations to the morpholine core—affect transporter affinity and selectivity, researchers can more effectively design molecules with optimized properties. barrowneuro.org This rational design approach can accelerate the discovery of lead compounds and reduce the reliance on traditional, more time-consuming screening methods. hilarispublisher.com Moreover, exploring novel therapeutic targets beyond monoamine transporters for phenylmorpholine derivatives could open up new avenues for treatment in areas like neuroinflammation or oncology, given the broad spectrum of biological activities reported for morpholine-containing compounds. researchgate.netnih.gov The development of compounds that act as inhibitors of enzymes like monoamine oxidase (MAO) also represents a promising direction. mdpi.comnih.gov

The journey toward developing next-generation phenylmorpholine compounds is characterized by a dynamic interplay between overcoming existing limitations and seizing new opportunities. Advances in synthetic chemistry, coupled with a deeper understanding of pharmacology and the use of modern drug design tools, will be pivotal in unlocking the full therapeutic potential of this important class of molecules.

Q & A

Q. How to design a stability study under accelerated conditions?

Q. What in vitro assays are suitable for evaluating neuropharmacological potential?

- Assays :

- Radioligand Binding : Test affinity for serotonin (5-HT₆) or dopamine (D₂) receptors.

- Calcium Imaging : Use Fluo-4 AM in neuronal cell lines to assess ion channel modulation.

- Reference methods applied to 3-(3-chlorophenyl)-trifluoropropanone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.